methyl (2R)-2-bromobutanoate
Description
Significance of Chiral α-Halo Esters in Modern Synthetic Chemistry
Chiral α-halo esters are a class of organic compounds characterized by a halogen atom (such as chlorine or bromine) attached to the carbon atom adjacent to the ester group, with this α-carbon being a stereocenter. wikipedia.org Their importance in modern synthetic chemistry stems from their versatility as electrophilic building blocks. The presence of the halogen atom makes the α-carbon susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups with stereochemical control.
These compounds are key intermediates in the synthesis of many biologically active molecules, including amino acids, peptides, and various natural products. wikipedia.orgacs.org The ability to perform stereoselective transformations is crucial in medicinal chemistry, as the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov Chiral α-halo esters serve as precursors for the asymmetric synthesis of these enantiomerically pure compounds. acs.orgresearchgate.net Reactions such as the Reformatsky reaction, which utilizes α-halo esters to form β-hydroxy esters, are fundamental in carbon-carbon bond formation. numberanalytics.com
Historical Context of Methyl (2R)-2-Bromobutanoate Research and Development
The development of synthetic methods for α-halo esters, in general, has a long history, with early methods like the Hell-Volhard-Zelinsky halogenation providing access to racemic mixtures. wikipedia.org The specific focus on the enantiomerically pure (2R) isomer of methyl 2-bromobutanoate is a more recent development, driven by the increasing demand for stereochemically defined building blocks in asymmetric synthesis.
Initial research likely focused on the preparation of racemic methyl 2-bromobutanoate. A common method involves the reaction of butyric acid with thionyl chloride, followed by bromination and subsequent esterification with methanol (B129727). prepchem.com The advancement to enantiomerically pure forms required the development of chiral auxiliaries or stereoselective catalysts. Dynamic kinetic resolution (DKR) has emerged as a powerful technique to synthesize optically active α-amino esters from racemic α-halo esters, which is a related and important transformation. acs.org
Academic and Industrial Relevance of Chiral Bromobutanoates
The academic and industrial relevance of chiral bromobutanoates, including this compound, is significant. In academia, these compounds are frequently used as model substrates in the development of new synthetic methodologies, particularly those focused on stereoselective reactions. researchgate.net They are instrumental in studying reaction mechanisms and the principles of asymmetric induction.
Industrially, chiral bromobutanoates are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. frontiersin.org For instance, methyl 2-bromobutanoate and ethyl 2-bromobutyrate (B1202233) are used in the synthesis of Levetiracetam, an anticonvulsant drug. google.com The ability to produce enantiomerically pure drugs is a major focus of the pharmaceutical industry to improve efficacy and reduce side effects. nih.govchiralpedia.com Chiral separation techniques, such as chiral gas chromatography, are essential for the analysis and quality control of these compounds. nih.gov
Overview of Research Trajectories for this compound
Current and future research involving this compound and related chiral α-halo esters is directed along several key trajectories. One major area is the development of more efficient and environmentally benign synthetic methods. This includes the use of novel catalysts, such as biocatalysts or organocatalysts, to achieve high enantioselectivity under mild reaction conditions.
Another significant research direction is the application of these building blocks in the total synthesis of complex natural products and novel pharmaceutical agents. dtu.dk For example, their use in Suzuki cross-coupling reactions to form new carbon-carbon bonds has been explored. mdpi.com Furthermore, there is ongoing research into expanding the scope of reactions involving chiral α-halo esters to create a wider variety of functionalized molecules. This includes their use as precursors for α-halo boronic esters, which are versatile intermediates for stereodirected synthesis. acs.org The development of new analytical techniques for the precise determination of enantiomeric purity also remains an important area of research. chiralpedia.com
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol nih.govsigmaaldrich.com |
| Density | 1.573 g/mL at 25 °C sigmaaldrich.comchembk.com |
| Boiling Point | 137-138 °C at 50 mmHg sigmaaldrich.comchembk.comfishersci.com |
| Flash Point | 68 °C (154.4 °F) sigmaaldrich.com |
| Refractive Index | n20/D 1.452 sigmaaldrich.comchembk.com |
| Appearance | Light yellow liquid fishersci.com |
| Solubility | Soluble in alcohol and ether, slightly soluble in water chembk.com |
Spectroscopic Data of this compound
| Spectroscopy Type | Data |
| FTIR Spectra | Available, typically showing characteristic C=O and C-Br stretches. nih.gov |
| ATR-IR Spectra | Available. nih.gov |
| Vapor Phase IR Spectra | Available. nih.gov |
| Kovats Retention Index (Standard non-polar) | 926 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-bromobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQDNMQADCHGH-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2r 2 Bromobutanoate
Enantioselective Synthetic Routes
Biocatalytic Transformations for Chiral Bromobutanoate Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to its high selectivity, mild reaction conditions, and environmental compatibility. The synthesis of methyl (2R)-2-bromobutanoate can be achieved through the asymmetric bioreduction of a suitable prochiral precursor, methyl 2-bromo-2-butenoate.
Enoate reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family of flavoproteins, are highly effective catalysts for the asymmetric reduction of activated carbon-carbon double bonds. nih.govresearchgate.net These enzymes facilitate the trans-addition of a hydride ion from a flavin mononucleotide (FMN) cofactor and a proton from a conserved tyrosine residue to the α,β-unsaturated substrate. polimi.itharvard.edu The catalytic cycle is sustained by the regeneration of the reduced FMN cofactor by a nicotinamide (B372718) cofactor such as NADPH. acsgcipr.org
The substrate, methyl 2-bromo-2-butenoate, possesses an electron-withdrawing ester group conjugated to the double bond, making it an ideal candidate for reduction by OYEs. nih.gov The stereochemical outcome of the reduction is determined by the specific OYE used, as different members of the family can exhibit opposite enantioselectivities. mdpi.com For the synthesis of this compound, an OYE that preferentially delivers the hydride to the re-face of the β-carbon of the substrate is required. The biotransformation of methyl 2-bromo-2-butenoate using an appropriate OYE can lead to the formation of methyl (S)-2-bromobutanoate, a key intermediate for chiral drugs. sigmaaldrich.com
The general mechanism for the OYE-mediated reduction is depicted below:
Hydride Transfer: The reduced FMN cofactor (FMNH₂) transfers a hydride to the β-carbon of the α,β-unsaturated ester. biorxiv.org
Protonation: A conserved active site residue, typically a tyrosine, donates a proton to the α-carbon, forming the saturated product. polimi.itharvard.edu
Cofactor Regeneration: The oxidized FMN is then reduced back to FMNH₂ by NAD(P)H, completing the catalytic cycle. acsgcipr.org
| Enzyme Family | Substrate | Product | Key Features |
| Old Yellow Enzymes (OYEs) | Methyl 2-bromo-2-butenoate | This compound | High stereoselectivity, mild reaction conditions, dependent on NAD(P)H cofactor regeneration. nih.govmdpi.com |
Baker's yeast (Saccharomyces cerevisiae) is a readily available and cost-effective whole-cell biocatalyst containing a variety of oxidoreductases capable of performing asymmetric reductions of ketones and alkenes. acgpubs.orgresearchgate.net The fermentation process utilizes glucose or sucrose (B13894) as a carbon and energy source, which also serves to regenerate the necessary cofactors (NADH and NADPH) for the reductive enzymes. acgpubs.orgresearchgate.net
In the context of synthesizing chiral bromobutanoates, baker's yeast can reduce the carbon-carbon double bond of methyl 2-bromo-2-alkenoates. Research has shown that the reduction of (E)- and (Z)-methyl 2-chloro-2-alkenoates by fermenting baker's yeast yields the corresponding (R)- and (S)-2-chloroalkanoic acids with varying degrees of enantiomeric excess. A similar strategy can be applied to the bromo-analogue. For instance, the fermentation of methyl (Z)-2-bromocrotonate with baker's yeast has been reported to yield (S)-2-bromobutanoic acid. sigmaaldrich.com It has been observed that the substrate ester is often hydrolyzed to the corresponding carboxylic acid by yeast enzymes before the reduction of the double bond occurs.
Factors that can influence the enantioselectivity and yield of baker's yeast reductions include the substrate concentration, the use of organic co-solvents, and the immobilization of the yeast cells. acgpubs.orgelsevier.comnih.gov
| Biocatalyst | Substrate | Product | Key Features |
| Baker's Yeast (Saccharomyces cerevisiae) | Methyl 2-bromo-2-butenoate | (R)-2-bromobutanoic acid (after hydrolysis) | Inexpensive, whole-cell system with endogenous cofactor regeneration. acgpubs.org Enantioselectivity can be influenced by reaction conditions. elsevier.com |
Achieving high stereochemical control in the bioreduction of α-haloalkenoates to produce a specific enantiomer, such as this compound, is a significant challenge. The stereochemical outcome is dependent on the precise orientation of the substrate within the enzyme's active site.
Several strategies can be employed to control the stereoselectivity:
Enzyme Selection: Screening a library of different ene-reductases can identify enzymes that produce the desired (R)- or (S)-enantiomer with high enantiomeric excess (ee). mdpi.com Some OYEs are known to be stereocomplementary, producing opposite enantiomers from the same substrate. acs.org
Substrate Geometry: The (E) and (Z) isomers of the α-haloalkenoate can lead to the formation of opposite enantiomers of the product. For example, the reduction of (E)-methyl 2-chloro-2-alkenoates with baker's yeast typically yields the (R)-product, while the (Z)-isomer gives the (S)-product.
Reaction Engineering: The addition of specific inhibitors or the use of organic co-solvents can selectively inhibit certain competing reductases within whole-cell systems like baker's yeast, thereby enhancing the enantiomeric excess of the desired product. elsevier.comnih.gov
The ability to predict and control the stereochemical outcome is crucial for the efficient synthesis of enantiomerically pure α-halo esters.
Chiral Auxiliary-Mediated Asymmetric Induction
An alternative to biocatalysis is the use of chiral auxiliaries to induce stereoselectivity in chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form a specific stereoisomer.
Tartaric acid is a readily available and inexpensive chiral molecule that can be used to synthesize chiral auxiliaries. acs.orgresearchgate.net One notable application is in the enantioselective synthesis of α-bromo acid derivatives through the use of tartrate-derived bromoacetals. rsc.org
The general strategy involves the following steps:
Acetal (B89532) Formation: A ketone is reacted with (2R,3R)-tartaric acid to form a chiral acetal.
Diastereoselective Bromination: The chiral acetal is then brominated, with the stereogenic centers of the tartrate moiety directing the approach of the bromine atom. This results in the formation of a bromoacetal with a high degree of diastereomeric excess (de). Research has shown that bromination of acetals derived from aryl alkyl ketones and (2R,3R)-tartaric acid can yield bromoacetals with 78–90% de. rsc.org
Hydrolysis and Further Transformation: The bromoacetal is hydrolyzed to yield an α-bromoketone with high enantiomeric excess. This α-bromoketone can then be subjected to a Baeyer-Villiger oxidation to produce the desired α-bromoester with minimal racemization. rsc.org
This methodology provides a powerful chemical route to enantiomerically enriched α-bromo esters, including the butanoate derivative.
| Chiral Auxiliary | Reaction Sequence | Diastereomeric Excess (de) | Key Features |
| (2R,3R)-Tartaric acid | 1. Acetal formation with a ketone. 2. Diastereoselective bromination. 3. Hydrolysis. 4. Baeyer-Villiger oxidation. | 78-90% for the bromoacetal intermediate. rsc.org | Utilizes an inexpensive and readily available chiral pool starting material. rsc.org Provides good to excellent stereochemical control. |
Application of Lactamides in Dynamic Kinetic Resolution of α-Bromobutanoic Acid Derivatives
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer of a product, potentially achieving a theoretical yield of 100%. This process involves the continuous racemization of the starting material while one enantiomer is selectively reacted. In the context of α-bromobutanoic acid derivatives, chiral auxiliaries such as lactamides have been effectively employed to achieve this transformation.
The DKR of α-bromo esters can be mediated by amides derived from (S)-lactic acid, which serve as chiral auxiliaries. researchgate.net This methodology has been successfully applied to the asymmetric synthesis of various compounds, including pharmaceutical arylpropionic acids and aryloxy acids. researchgate.net For instance, the esterification of α-bromo acids with a chiral lactamide, promoted by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP), can proceed with significant asymmetric induction. researchgate.net Another approach involves a diastereoselective substitution reaction on the α-bromo ester-lactamide adduct. researchgate.net L-lactamide has been specifically noted for its successful use in the DKR of α-bromo esters for preparing α-aryloxy carboxylic acids. researchgate.net
The general principle involves the nucleophilic substitution on α-halo acid derivatives where the chiral auxiliary controls the stereochemical outcome. The dynamic aspect comes from the epimerization of the stereocenter bearing the bromine atom, which is often facilitated by a suitable base or additives, allowing the less reactive diastereomer to convert into the more reactive one.
Table 1: Key Aspects of Lactamide-Mediated Dynamic Kinetic Resolution
| Feature | Description |
|---|---|
| Chiral Auxiliary | Amides derived from (S)-lactic acid (Lactamides). |
| Substrates | α-Bromobutanoic acid and its derivatives (e.g., esters). |
| Key Transformation | Asymmetric nucleophilic substitution or esterification. |
| Promoting Agents | DCC/DMAP for esterification; bases like triethylamine (B128534) for substitution. researchgate.net |
| Outcome | Formation of a single or highly enriched diastereomer, which can then be converted to the desired enantiopure product. |
Asymmetric Catalysis in α-Bromination or Subsequent Transformations
Asymmetric catalysis offers a more atom-economical approach to chiral synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
While the direct asymmetric hydrogenation of a precursor to this compound is not commonly cited, the principles of catalytic asymmetric hydrogenation are well-established for the synthesis of other chiral esters. This technique is particularly effective for α,β-unsaturated esters, where a chiral metal complex, typically involving rhodium (Rh), ruthenium (Ru), or iridium (Ir), catalyzes the addition of hydrogen across the double bond with high enantioselectivity. ajchem-b.comresearchgate.netnih.gov
For example, rhodium catalysts bearing chiral phosphine (B1218219) ligands like DuPhos are highly effective in the hydrogenation of functionalized alkenes, achieving excellent enantiomeric excesses (ee). ajchem-b.com The choice of the chiral ligand is crucial for inducing asymmetry. In a related context, the asymmetric hydrogenation of α,β-unsaturated nitriles using a Rh-complex with (S,S)-f-spiroPhos as the catalyst has yielded chiral nitriles with up to 99.7% ee, which can be precursors to chiral carboxylic acids and esters. rsc.org
The relevance to this compound lies in the potential to hydrogenate a precursor like methyl 2-bromo-2-butenoate. The success of such a reaction would depend on finding a suitable chiral catalyst that is not poisoned by the bromine substituent and can effectively control the stereochemistry of the newly formed chiral center.
Table 2: Examples of Catalysts in Asymmetric Hydrogenation of Unsaturated Esters and Ketones
| Catalyst System | Substrate Type | Typical Enantioselectivity |
|---|---|---|
| Rhodium / Chiral Phosphine Ligands (e.g., DuPhos) | Functionalized Alkenes (e.g., α-(acylamino)acrylates) | High ee |
| Rhodium / (S,S)-f-spiroPhos | α,β-Unsaturated Nitriles | Up to 99.7% ee rsc.org |
| Iridium / Chiral N,P Ligands | Conjugated Enones | Up to 99% ee nih.gov |
The use of chiral ligands in catalysis extends beyond hydrogenation. Chiral Lewis acids, for instance, are powerful catalysts for a variety of asymmetric transformations. sigmaaldrich.com A chiral Lewis acid can coordinate to a substrate, such as an ester or an acid derivative, and create a chiral environment that directs the approach of a reactant to one face of the molecule.
For the synthesis of α-bromo esters, an asymmetric bromination reaction could be envisioned. This would involve the reaction of an enolate or enol ether derived from methyl butanoate with a brominating agent in the presence of a chiral catalyst. The catalyst would ensure that the bromine atom is delivered preferentially to one face of the prochiral enolate.
Alternatively, chiral ligand-catalyzed reactions can be used in dynamic kinetic asymmetric transformations (DYKAT), which combine the features of DKR with a catalytic asymmetric reaction. morressier.com For example, a racemic α-bromo ester could be subjected to a reaction with a nucleophile in the presence of a chiral catalyst. The catalyst would not only accelerate the reaction of one enantiomer but also potentially aid in the in-situ racemization of the starting material, leading to a high yield of a single enantiomeric product.
Chemical Synthetic Pathways
Classical synthetic methods, while often less elegant than catalytic asymmetric approaches, remain robust and reliable for obtaining optically active compounds.
Esterification of Optically Active 2-Bromobutanoic Acid
A straightforward route to this compound is the esterification of optically pure (2R)-2-bromobutanoic acid. This method separates the challenge of creating the chiral center from the ester formation step.
This multi-step pathway begins with the non-stereoselective synthesis of racemic 2-bromobutanoic acid, followed by the separation of the enantiomers, and finally, esterification of the desired enantiomer.
Selective α-Bromination: Racemic 2-bromobutanoic acid is typically prepared via the Hell-Volhard-Zelinsky reaction. wikipedia.org This reaction involves treating butanoic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.org The reaction proceeds through the formation of butanoyl bromide, which then enolizes, allowing for selective bromination at the α-position. Subsequent hydrolysis yields 2-bromobutanoic acid. A patent describes a method for preparing alkyl 2-bromoalkanoates that involves the selective bromination of an alkanoic acid in the presence of its acid halide. google.com
Chiral Resolution: The resulting racemic 2-bromobutanoic acid must be resolved into its individual enantiomers. Optical resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a naturally occurring chiral amine like strychnine (B123637) or brucine. wikipedia.org The diastereomers, having different physical properties (e.g., solubility), can be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure (2R)-2-bromobutanoic acid. Another approach involves esterification with a chiral alcohol, such as L-menthol, to form diastereomeric esters that can be separated chromatographically. beilstein-journals.org
Esterification: Once optically pure (2R)-2-bromobutanoic acid is obtained, it can be converted to its methyl ester. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or the water formed is removed.
Table 3: Summary of the Synthetic Pathway
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | α-Bromination | Butanoic acid, Br₂, PBr₃ (cat.) | (±)-2-Bromobutanoic acid wikipedia.org |
| 2 | Chiral Resolution | Chiral amine (e.g., strychnine) or chiral alcohol (e.g., L-menthol) | (2R)-2-Bromobutanoic acid and (2S)-2-Bromobutanoic acid (separated) |
Mechanistic Investigations of Reactions Involving Methyl 2r 2 Bromobutanoate
Stereochemical Pathways in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving the chiral center of methyl (2R)-2-bromobutanoate are pivotal in stereoselective synthesis. The stereochemical outcome of these reactions is predominantly governed by the nature of the nucleophile, the solvent, and the reaction conditions, which dictate the operative mechanistic pathway. The primary mechanism observed for this secondary α-bromo ester is the bimolecular nucleophilic substitution (S(_N)2) reaction.
The S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion) byjus.commasterorganicchemistry.comlibretexts.orgwikipedia.org. This "backside attack" leads to a pentacoordinate transition state where the central carbon is sp²-hybridized wikipedia.org. As the new bond with the nucleophile forms, the bond to the leaving group simultaneously breaks byjus.comlibretexts.org. A crucial consequence of this concerted mechanism is the inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion masterorganicchemistry.comwikipedia.org. Therefore, when this compound undergoes an S(_N)2 reaction, the product will have the (S) configuration.
The stereospecificity of the S(_N)2 reaction is a key feature; different stereoisomers of the reactant will yield different stereoisomers of the product byjus.comlibretexts.org. For an S(_N)2 reaction to be favorable, the backside of the substrate must be accessible to the incoming nucleophile. While this compound is a secondary halide, the steric hindrance is generally not prohibitive for the S(_N)2 pathway, especially with strong nucleophiles youtube.com.
In contrast to the S(_N)2 mechanism, a unimolecular nucleophilic substitution (S(_N)1) pathway would proceed through a carbocation intermediate. If this mechanism were to occur, the initial loss of the bromide ion would lead to a planar carbocation, which could then be attacked by the nucleophile from either face, resulting in a mixture of retention and inversion products, often leading to racemization masterorganicchemistry.com. However, for a secondary α-bromo ester like this compound, the formation of a secondary carbocation is less favorable than the concerted S(_N)2 pathway, especially in the presence of a good nucleophile.
Table 1: Stereochemical Outcomes of Nucleophilic Substitution Reactions
| Reaction Mechanism | Stereochemical Outcome for this compound | Key Features |
|---|---|---|
| S(_N)2 | Inversion of configuration (product is the (S)-enantiomer) | Concerted, one-step process; backside attack of the nucleophile byjus.commasterorganicchemistry.comlibretexts.org. |
| S(_N)1 | Racemization (mixture of (R) and (S)-enantiomers) | Stepwise process via a carbocation intermediate; not typically favored for this substrate masterorganicchemistry.com. |
| Neighboring Group Participation | Retention of configuration | Requires a suitable internal nucleophile; involves a double inversion mechanism stackexchange.com. |
The choice of solvent also plays a critical role. Polar aprotic solvents, which can solvate the cation but not the nucleophile, generally favor S(_N)2 reactions by enhancing the nucleophilicity of the attacking species.
This article is for informational purposes only and does not constitute medical advice. Consult with a qualified professional for any health concerns.
Applications of Methyl 2r 2 Bromobutanoate As a Chiral Building Block
Utilization in Asymmetric Synthesis of Complex Molecules
The defined stereochemistry of methyl (2R)-2-bromobutanoate makes it an ideal starting material or intermediate for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule.
The production of single-enantiomer pharmaceutical drugs is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates. core.ac.uk Chiral building blocks like this compound are instrumental in constructing key chiral intermediates required for the synthesis of these APIs. nih.govnih.gov The introduction of the chiral fragment from this compound early in a synthetic sequence can dictate the stereochemical outcome of subsequent steps, ensuring the final API is obtained with high enantiomeric purity. This approach avoids the need for costly and often inefficient chiral resolution steps later in the synthesis. Biocatalytic processes, in particular, often employ chiral synthons to prepare complex intermediates for drugs, including antiviral and cardiovascular agents. core.ac.uknih.gov
| Application Area | Significance of Chirality | Example Intermediate Type |
| Antiviral Agents | Specific stereoisomers are required for binding to viral enzymes like proteases. | Chiral amino alcohols, cyclobutyl nucleoside analogs. core.ac.uk |
| Cardiovascular Drugs | Enantiomers can have different effects on receptors and ion channels. | Optically active hydroxy esters and amino alcohols. |
| Anti-cancer Agents | Stereochemistry is crucial for interaction with biological targets like microtubules or kinases. | Complex steroidal derivatives, substituted pyrrolidines. illinois.edu |
This table illustrates the general importance of chiral intermediates in drug development, a field where compounds like this compound serve as foundational synthons.
Natural products are a significant source of inspiration for drug discovery, often possessing complex structures with multiple stereocenters. rsc.org The total synthesis of these molecules is a benchmark for the capabilities of modern organic chemistry and relies heavily on strategies that can control stereochemistry. This compound can be used to introduce the (R)-configuration at a specific carbon atom, which becomes part of the core scaffold of the natural product. Synthetic strategies such as chiral building block assembly are employed to piece together complex targets from smaller, optically pure fragments. nih.gov This method allows chemists to build intricate stereochemical arrays with high fidelity, translating the defined stereochemistry of the starting material into the final natural product.
Optically active alcohols are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov One key application of chiral α-bromo esters is their potential conversion to chiral alcohols. While direct hydrogenation of this compound is not the most common route, related asymmetric reductions of β-keto esters are a cornerstone of producing chiral hydroxy esters, which are precursors to chiral alcohols. For instance, biocatalytic asymmetric reduction using enzymes like ketoreductases (KREDs) or alcohol dehydrogenases is a powerful method for producing chiral alcohols with high enantiomeric and diastereomeric purity. nih.govresearchgate.net These enzymes can transform prochiral ketones into chiral alcohols with exquisite selectivity. A related process, the asymmetric hydrogenation of α-amino esters, has been shown to produce enantioenriched β-amino alcohols through dynamic kinetic resolution, a strategy that could be conceptually adapted for other α-substituted esters. nih.gov
| Reaction Type | Catalyst/Method | Product Type | Significance |
| Asymmetric Reduction | Ketoreductases (KREDs), Alcohol Dehydrogenases | Optically Active Hydroxy Esters | Environmentally friendly, high stereoselectivity, key intermediates for APIs. researchgate.net |
| Dynamic Kinetic Resolution | Chiral Ruthenium Complexes | Enantioenriched Amino Alcohols | Efficient conversion of racemates to a single enantiomer. nih.gov |
This table summarizes modern methods for producing optically active alcohols, which are related to the functional transformations of chiral esters.
Intermediacy in the Synthesis of Chiral Amino Acid Derivatives
This compound serves as a versatile chiral building block in the synthesis of various non-proteinogenic amino acids. Its stereochemically defined center at the α-carbon makes it an attractive precursor for constructing more complex chiral amino acid scaffolds that are of significant interest in medicinal chemistry and drug discovery.
Precursor for Vinylglycine Derivatives and Related Amino Acid Scaffolds
Vinylglycine and its derivatives are a class of unsaturated amino acids that have garnered considerable attention due to their biological activities, including their role as enzyme inhibitors. The synthesis of chiral vinylglycine derivatives can be approached through various synthetic strategies, with the utilization of chiral pool starting materials like this compound representing a plausible and stereocontrolled route. Although direct conversion pathways from this compound to vinylglycine derivatives are not extensively documented in dedicated studies, a logical synthetic sequence can be proposed based on established organic transformations. This approach would typically involve a dehydrobromination step followed by the introduction of an amino group or a precursor thereof.
A hypothetical, yet chemically sound, pathway for the synthesis of a protected vinylglycine derivative from this compound would commence with a base-induced elimination of hydrogen bromide to generate the corresponding α,β-unsaturated ester, methyl crotonate. The stereochemical integrity at the α-carbon is lost during this step, leading to the formation of the more stable E-isomer of the unsaturated ester.
Subsequent steps would focus on the stereoselective introduction of an amino functionality at the α-position. One potential strategy involves an asymmetric aminohydroxylation or a related amination procedure on the α,β-unsaturated ester. Alternatively, conversion to a dehydroamino acid derivative followed by asymmetric hydrogenation represents a well-established method for accessing chiral amino acids.
Hypothetical Synthetic Scheme:
A plausible, albeit not explicitly reported, synthetic route is outlined below:
Dehydrobromination: Treatment of this compound with a non-nucleophilic hindered base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), would facilitate an E2 elimination to yield methyl crotonate.
Formation of a Dehydroamino Acid Derivative: The resulting methyl crotonate can be converted into a dehydroamino acid derivative. This can be achieved through various methods, such as bromination followed by azidation and reduction, or through the use of more sophisticated catalytic processes.
Asymmetric Hydrogenation: The dehydroamino acid derivative can then undergo rhodium-catalyzed asymmetric hydrogenation. The choice of a suitable chiral phosphine (B1218219) ligand is crucial for achieving high enantioselectivity in this step, ultimately affording the desired protected vinylglycine derivative with a high degree of stereocontrol.
The following table summarizes the proposed key transformations and typical reagents that could be employed in such a synthetic sequence.
| Step | Transformation | Reagents and Conditions | Expected Outcome |
| 1 | Dehydrobromination | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene, reflux | Methyl crotonate |
| 2 | Dehydroamino Acid Formation | e.g., N-Bromosuccinimide (NBS), then Sodium Azide (NaN3), then Triphenylphosphine (PPh3) / H2O | Methyl 2-(acetylamino)-2-butenoate |
| 3 | Asymmetric Hydrogenation | H2, Rh(COD)2BF4, Chiral Phosphine Ligand (e.g., (R,R)-Me-BPE) | N-acetyl-L-vinylglycine methyl ester |
It is important to note that while this proposed pathway is based on well-established chemical reactions, the specific application to this compound for the synthesis of vinylglycine derivatives would require experimental validation and optimization of reaction conditions to achieve desired yields and stereoselectivity. The inherent chirality of the starting material is not directly transferred to the final product in this specific hypothetical route due to the initial elimination step. However, its role as a readily available chiral precursor for generating the key unsaturated intermediate is a valuable starting point for the asymmetric synthesis of these important amino acid scaffolds.
Spectroscopic and Stereochemical Characterization in Academic Research
Determination of Enantiomeric Excess and Diastereomeric Excess
In the context of asymmetric synthesis, two key metrics define the stereochemical purity of a product mixture: enantiomeric excess (e.e.) for mixtures of enantiomers, and diastereomeric excess (d.e.) for mixtures of diastereomers. The accurate determination of these values is essential for evaluating the success of a stereoselective reaction.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess of chiral compounds like methyl (2R)-2-bromobutanoate. This method separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.
Research involving α-bromo esters frequently employs polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, for effective enantiomeric separation. The enantiomeric excess is calculated from the relative areas of the peaks corresponding to the (R)- and (S)-enantiomers in the resulting chromatogram.
Table 1: Representative Chiral HPLC Conditions for α-Bromo Ester Enantioseparation This table illustrates typical parameters for separating enantiomers of an α-bromo ester, based on reported research findings.
| Parameter | Value |
| Column | Chiralcel OJ-H |
| Mobile Phase | 20% 2-propanol in hexane |
| Flow Rate | 0.5 mL/min |
| Detection | UV, 215 nm |
| Retention Time (Major Enantiomer) | 65.9 min |
| Retention Time (Minor Enantiomer) | 73.7 min |
While standard NMR spectroscopy cannot differentiate between enantiomers, it is an exceptionally powerful tool for analyzing mixtures of diastereomers. In many synthetic routes involving this compound, the compound may be reacted to form diastereomeric intermediates. The diastereomeric ratio (d.r.) of such a mixture can be precisely determined from the ¹H NMR spectrum.
Because diastereomers have different physical properties, the corresponding protons in each diastereomer are in chemically non-equivalent environments and will thus exhibit distinct chemical shifts (δ). By integrating the signals unique to each diastereomer, a quantitative ratio can be established. For complex spectra where signals may overlap, advanced techniques such as band-selective pure shift NMR can be utilized to collapse multiplets into singlets, greatly enhancing spectral resolution and allowing for more accurate integration.
Table 2: Illustrative ¹H NMR Data for Diastereomeric Ratio (d.r.) Determination This table shows hypothetical data for a pair of diastereomers (Diastereomer A and Diastereomer B) formed from an α-bromo ester, demonstrating how distinct proton signals are used to calculate the d.r.
| Proton Signal | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) | Integration (A:B) | Diastereomeric Ratio (d.r.) |
| -OCH₃ | 3.70 | 3.68 | 95 : 5 | 95:5 |
| α-H | 4.29 | 4.25 | 95 : 5 | 95:5 |
Absolute Configuration Assignment Methodologies (e.g., derivatization and comparison)
Confirming the absolute configuration of a chiral center is a critical step that goes beyond measuring purity. For this compound, this means unequivocally verifying that the stereocenter possesses the 'R' configuration. A widely used and reliable technique is the derivatization of the chiral molecule with a chiral derivatizing agent (CDA) of known absolute configuration, followed by ¹H NMR analysis.
The most famous example of this approach is the Mosher's method, which involves esterification of a chiral alcohol with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or a similar reagent. To apply this to this compound, it would first be converted to the corresponding (R)-2-bromobutanol. The alcohol is then reacted separately with both (R)- and (S)-Mosher's acid chloride to form a pair of diastereomeric esters.
The principle relies on the magnetic anisotropy of the phenyl group in the Mosher's acid moiety. This phenyl group creates a shielding cone and a deshielding plane. In the most stable conformation, the substituents of the original alcohol will be positioned differently relative to this phenyl group in the two diastereomers. This results in predictable upfield (shielded) or downfield (deshielded) shifts in their res
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency
The quest for higher enantioselectivity and reaction efficiency in the synthesis of chiral α-bromo esters is driving the exploration of a
Q & A
Q. What are the standard synthetic routes for preparing methyl (2R)-2-bromobutanoate with high enantiomeric purity?
- Methodological Answer : this compound is typically synthesized via esterification of (2R)-2-bromobutanoic acid with methanol under acid catalysis (e.g., H₂SO₄). To ensure enantiomeric purity, the starting acid can be derived from chiral precursors, such as (R)-2-methylbutanol, through bromination followed by oxidation. Alternatively, enzymatic resolution using lipases may separate enantiomers post-synthesis. For example, bromination of 2-methylbutane (via radical or ionic mechanisms) yields 2-bromo-2-methylbutane, which can be oxidized to the carboxylic acid and esterified .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Look for the ester methoxy group as a singlet at ~3.7 ppm and the brominated CH group as a multiplet (δ ~4.3–4.5 ppm) due to coupling with adjacent protons.
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the brominated carbon (C-Br) resonates at ~40–45 ppm.
- IR Spectroscopy : Ester C=O stretching at ~1740 cm⁻¹ and C-Br stretching at ~550–650 cm⁻¹.
- Optical Rotation : Measure specific rotation ([α]ᴅ) to confirm enantiomeric excess (e.g., using polarimetry). Discrepancies in refractive indices (e.g., CRC vs. TCI data) highlight the need for cross-validation with pure samples .
Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine at the 2-position undergoes SN2 reactions with nucleophiles (e.g., OH⁻, CN⁻), but steric hindrance from the methyl group may favor elimination (E2) under basic conditions. To promote substitution, use polar aprotic solvents (e.g., DMSO) and mild bases. For stereochemical studies, monitor inversion of configuration at the chiral center using chiral HPLC or optical rotation analysis .
Advanced Research Questions
Q. How does the stereochemistry at C2 influence the compound’s reactivity in asymmetric synthesis?
- Methodological Answer : The (R)-configuration directs nucleophilic attack from the less hindered face, enabling stereoselective synthesis of chiral intermediates. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the bromine can be replaced with aryl/vinyl groups while retaining chirality. Computational modeling (DFT) can predict transition-state geometries to optimize enantioselectivity. Comparative studies with the (S)-enantiomer are critical for mechanistic insights .
Q. How can researchers resolve contradictions in reported physical properties (e.g., refractive index) of this compound?
- Methodological Answer : Discrepancies in refractive indices (e.g., CRC: 1.4029 vs. TCI: 1.451–1.453) may arise from impurities or measurement conditions. To resolve:
Purify the compound via fractional distillation or recrystallization.
Validate using multiple sources (e.g., GF predictions: 1.4487) and literature data (e.g., J. Am. Chem. Soc. 1952, 74, 3582).
Standardize measurement protocols (temperature, wavelength).
Cross-referencing with NMR and mass spectrometry ensures structural integrity .
Q. What strategies mitigate racemization during storage or reaction conditions?
- Methodological Answer : Racemization is minimized by:
- Storage : Keep at low temperatures (-20°C) in inert atmospheres.
- Reaction Design : Use non-basic conditions to avoid deprotonation at the α-carbon.
- Additives : Chiral auxiliaries or crown ethers can stabilize the transition state.
Monitor enantiomeric excess periodically via chiral GC or capillary electrophoresis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
